N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide
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Overview
Description
Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry due to its wide range of biological activities . Pyridazine is a heterocyclic compound with two nitrogen atoms in the ring. It’s often used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where the two components (in this case, the benzo[d]thiazol-2-yl and the pyridazine) are joined together . The specifics of the synthesis would depend on the exact substituents and conditions.Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s geometry, connectivity of atoms, and molecular weight .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. For example, the amide group (-CONH2) is often involved in hydrogen bonding, while the aromatic rings can participate in π-π stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of aromatic rings and the amide group could affect its solubility, melting point, and stability .Scientific Research Applications
Antibacterial Agents
This compound has been synthesized and evaluated as potential antibacterial agents. They have shown promising activity against Staphylococcus aureus. The compound exhibited bactericidal activity, eliminating the S. aureus strain after 24-hour exposure .
Anti-tubercular Compounds
Benzothiazole-based compounds, including the one , have been synthesized and evaluated for their anti-tubercular activity. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Anti-inflammatory Properties
The compound has been synthesized and analyzed for its anti-inflammatory properties. Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been found to possess antimicrobial properties. They have been used in the synthesis of various drugs with antimicrobial activity .
Antiretroviral Activity
Benzothiazole derivatives have been used in the synthesis of antiretroviral drugs. This compound, being a benzothiazole derivative, could potentially be used in the synthesis of such drugs .
Antifungal Activity
Benzothiazole derivatives have been found to possess antifungal properties. This compound, being a benzothiazole derivative, could potentially be used in the synthesis of antifungal drugs .
Anticancer Activity
Benzothiazole derivatives have been used in the synthesis of anticancer drugs. This compound, being a benzothiazole derivative, could potentially be used in the synthesis of such drugs .
Antidiabetic Activity
Benzothiazole derivatives have been used in the synthesis of antidiabetic drugs. This compound, being a benzothiazole derivative, could potentially be used in the synthesis of such drugs .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Mode of Action
Pharmacokinetics
It is noted that benzothiazole derivatives have shown favourable pharmacokinetic profiles .
Result of Action
tuberculosis , suggesting that they may have bactericidal activity.
Action Environment
It is known that the efficacy of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-19-11-7-6-9(16-17-11)12(18)15-13-14-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQHGVGJYCKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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